5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an isoxazole and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylisoxazole with sodium azide and a suitable catalyst under controlled conditions . Another approach includes the use of microwave-assisted reactions to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-tetrazol-5-yl)isophthalic acid
- 5-(1H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid
- 5-(1H-tetrazol-5-yl)benzene-1,4-dicarboxylic acid
Uniqueness
5-(3-methyl-1,2-oxazol-5-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both isoxazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
13600-37-8 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
3-methyl-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(11-8-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
InChI Key |
GMJGOIWOVGUYSD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Canonical SMILES |
CC1=NOC(=C1)C2=NNN=N2 |
Synonyms |
1H-Tetrazole,5-(3-methyl-5-isoxazolyl)-(8CI) |
Origin of Product |
United States |
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